Eltrombopag vs. Romiplostim: Comparative Efficacy in Pediatric Wiskott-Aldrich Syndrome
A direct, head-to-head prospective trial in 28 pediatric Wiskott-Aldrich syndrome (WAS) patients evaluated the probability of achieving an overall platelet response. The trial found that eltrombopag achieved a 43% probability of response, whereas romiplostim demonstrated a significantly higher 73% probability of response [1].
| Evidence Dimension | Overall platelet response (complete + partial) |
|---|---|
| Target Compound Data | 43% probability of response |
| Comparator Or Baseline | Romiplostim: 73% probability of response |
| Quantified Difference | Romiplostim superior by 30% absolute difference in response probability |
| Conditions | Prospective trial in 28 pediatric WAS patients (0-17 years); complete response defined as platelet count ≥100×10⁹/L, partial response as increase of ≥30×10⁹/L above baseline |
Why This Matters
This direct comparative data establishes clear, indication-specific efficacy benchmarks, informing drug selection in a rare, high-risk pediatric population.
- [1] Ogneva A, et al. Efficacy and safety of romiplostim and eltrombopag in management of thrombocytopenia in Wiskott-Aldrich syndrome patients. Br J Haematol. 2025;207(4):1558. View Source
